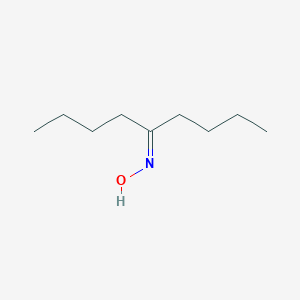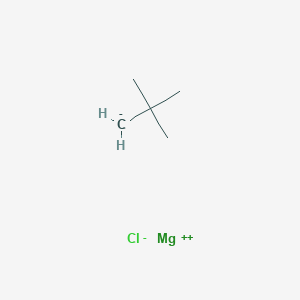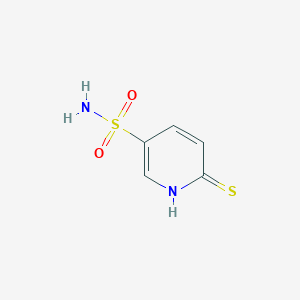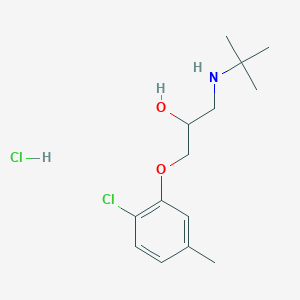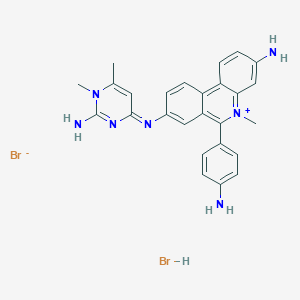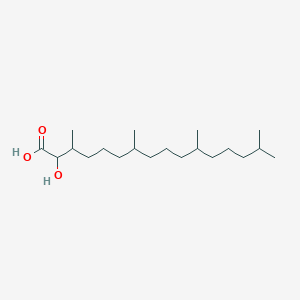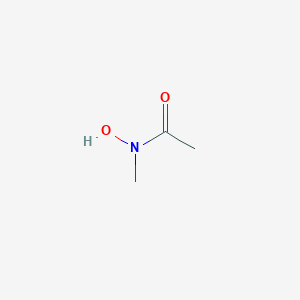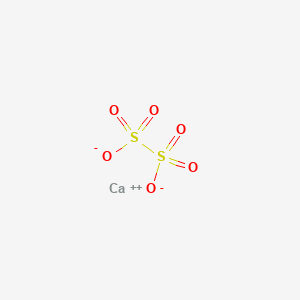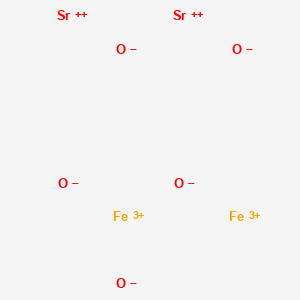
Diiron distrontium pentaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiron distrontium pentaoxide, also known as Fe2Sr2O5, is a type of mixed-metal oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the Ruddlesden-Popper series, which is a group of layered perovskite materials that have different numbers of metal oxide layers. Diiron distrontium pentaoxide has two layers of iron oxide and two layers of strontium oxide, which gives it a distinctive structure and chemical properties.
Wirkmechanismus
The mechanism of action of diiron distrontium pentaoxide in catalysis and energy storage is not fully understood, but it is believed to involve the transfer of electrons between the metal oxide layers. In catalysis, the active sites on the surface of the compound facilitate the oxidation reactions by accepting and donating electrons. In energy storage, the compound acts as a host for lithium ions, which are intercalated between the metal oxide layers and stored for later use.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of diiron distrontium pentaoxide, as it is primarily studied for its material properties and applications. However, some studies have suggested that exposure to this compound may cause respiratory irritation and lung damage in high concentrations. Therefore, proper safety precautions should be taken when handling this compound in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diiron distrontium pentaoxide for lab experiments is its stability and reproducibility. This compound can be synthesized in large quantities and is relatively easy to handle and process into different forms. However, one limitation is its high cost compared to other metal oxides, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on diiron distrontium pentaoxide, including:
1. Further investigation of the mechanism of action in catalysis and energy storage to optimize its performance and efficiency.
2. Exploration of its potential applications in other fields, such as photovoltaics, sensors, and supercapacitors.
3. Development of new synthesis methods to reduce the cost and improve the scalability of production.
4. Study of its toxicological effects and safety implications for human exposure.
Conclusion:
Diiron distrontium pentaoxide is a unique mixed-metal oxide that has shown promising properties for various scientific research applications. Its distinctive structure and chemical properties make it a valuable material for catalysis, energy storage, and electronic devices. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of diiron distrontium pentaoxide can be achieved through various methods, including solid-state synthesis, sol-gel method, and hydrothermal synthesis. The most common method is the solid-state synthesis, which involves mixing stoichiometric amounts of iron and strontium oxides at high temperatures in an oxygen-rich environment. This method produces a fine powder that can be further processed into different forms for various applications.
Wissenschaftliche Forschungsanwendungen
Diiron distrontium pentaoxide has been extensively studied for its potential applications in various fields, including catalysis, energy storage, and electronic devices. In catalysis, this compound has shown remarkable activity in the oxidation of alcohols and hydrocarbons, which could be useful in the production of fine chemicals and pharmaceuticals. In energy storage, diiron distrontium pentaoxide has been investigated as a potential electrode material for lithium-ion batteries due to its high capacity and stability. In electronic devices, this compound has shown promising properties for use in thin-film transistors and other electronic components.
Eigenschaften
CAS-Nummer |
12023-25-5 |
|---|---|
Produktname |
Diiron distrontium pentaoxide |
Molekularformel |
Fe2O5Sr2 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
distrontium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.5O.2Sr/q2*+3;5*-2;2*+2 |
InChI-Schlüssel |
GKHGYOYJUWWDJG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Sr+2].[Sr+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Sr+2].[Sr+2] |
Andere CAS-Nummern |
12023-91-5 12324-75-3 12023-25-5 |
Synonyme |
diiron strontium tetraoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



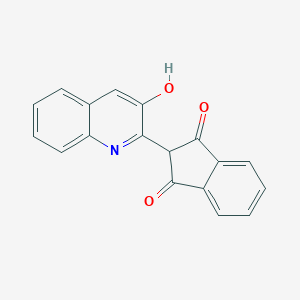
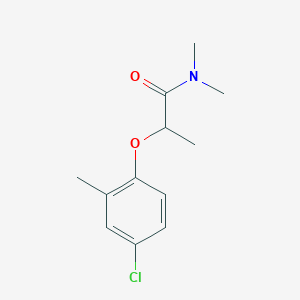
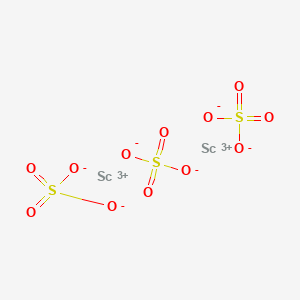
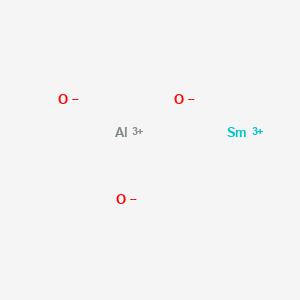
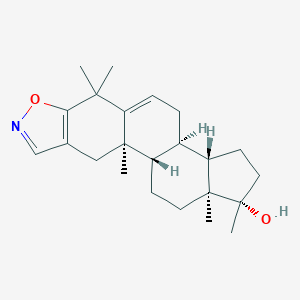
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
